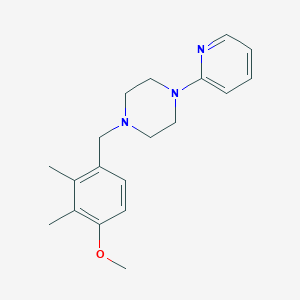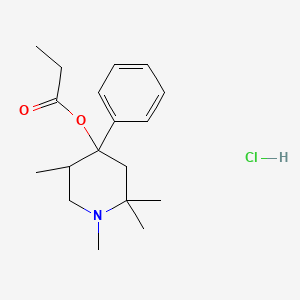
1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including the compound , involves multiple steps and methodologies aimed at attaching specific functional groups to the piperazine core. For instance, the synthesis of related compounds has been achieved through procedures involving triazaalkane linkers and the use of methoxybenzyl and aminoethyl groups to modify the piperazine structure for specific activities, such as cardiotropic activity (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their chemical behavior and interaction with biological targets. X-ray diffraction studies and NMR spectroscopy are common tools for analyzing the structure. These methods provide detailed insights into the molecular conformation, arrangement of atoms, and the presence of specific functional groups that dictate the compound's reactivity and interaction with other molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse range of activities and applications. These reactions include substitutions, additions, and transformations that enable the modification of the core piperazine structure to yield compounds with targeted properties. For example, modifications at the piperazine ring and the inclusion of methoxyphenyl groups have been explored for enhancing biological activities (J. Penjišević et al., 2016).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of substituents attached to the piperazine nucleus. These properties are critical for the compound's application in different environments and conditions, affecting its usability in research and industrial applications.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, define the interactions and the potential of piperazine derivatives for further chemical modifications. These properties are pivotal in designing compounds for specific functions, including ligand binding and the ability to participate in biochemical pathways (Watanabe et al., 2000).
Propriétés
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-16(2)18(23-3)8-7-17(15)14-21-10-12-22(13-11-21)19-6-4-5-9-20-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFOUAGCZSMCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261180 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)

![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)


![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5650789.png)